3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-20(25)22(10-5-11-27-14-22)13-23-21(26)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSOULNRQHBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138272-13-4 | |
| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxy carbonyl (Fmoc) group
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxy carbonyl group plays a crucial role in its biological activity, potentially binding to enzymes or receptors to modulate their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Classification of Analogs
Similar compounds can be categorized based on their core scaffolds and functional groups:
Oxetane/Oxane Derivatives
Target Compound: 3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid Key Features: Oxetane ring, carboxylic acid, Fmoc-protected amine.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9): Nearly identical to the target compound but lacks the methylene spacer between the Fmoc group and oxetane nitrogen.
Cyclic and Bicyclic Carboxylic Acid Derivatives
(1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid: CAS: Referenced in cyclopentane-based analogs (). Key Features: Cyclopentane ring introduces planar rigidity, improving target binding affinity in peptide mimics.
3-{(9H-Fluoren-9-yl)methoxycarbonyl}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: CAS: MFCD32702616 (). Key Features: Bicyclic structure with fluorine substitution enhances lipophilicity and bioavailability.
Linear Amino Acid Derivatives
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1): Molecular Formula: C₂₅H₂₃NO₄ Key Features: Ortho-tolyl side chain increases aromatic interactions in peptide-protein binding .
(3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-iodophenyl)butanoic acid: CAS: MFCD01860964 (). Key Features: Iodophenyl group enables radiolabeling for imaging applications.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility | Stability | Applications |
|---|---|---|---|---|---|---|
| 3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid | C₁₉H₁₇NO₅ | 339.34 | Oxetane, Fmoc, carboxylic acid | Low (aqueous) | Stable at 2–8°C | Peptide synthesis, drug design |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid | C₂₅H₂₃NO₄ | 401.45 | Linear, o-tolyl, Fmoc | Moderate (DMSO) | -20°C storage | Fluorescent ligand synthesis |
| (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | C₂₁H₂₁NO₄ | 351.40 | Unsaturated chain, Fmoc | Insoluble (water) | Room temperature | Biochemical probes |
| 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | C₁₉H₁₇F₂NO₄ | 361.35 | Benzoic acid, difluoro, Fmoc | High (organic) | Dry storage | Polymer modification |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid | C₂₆H₂₈N₂O₆ | 464.50 | Pyrrolidine, pentenyl, Fmoc | Low (THF) | -80°C long-term | Targeted drug delivery systems |
Key Research Findings
Synthetic Utility :
- The oxetane derivative exhibits superior conformational control compared to linear analogs, as demonstrated in the synthesis of α-helix mimetics ().
- Cyclopentane and bicyclic analogs () show enhanced binding to hydrophobic pockets in proteins due to their rigid structures.
Stability and Safety :
- The target compound requires strict temperature control (2–8°C) to prevent decomposition, whereas iodophenyl derivatives () are more stable at room temperature .
- Fluorinated analogs () exhibit reduced acute toxicity compared to halogen-free variants .
Applications in Drug Development :
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 203854-59-5
The biological activity of this compound is primarily attributed to its structural components, which include a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and bioavailability. The carboxylic acid functionality plays a critical role in interactions with biological targets, potentially influencing enzyme activity and receptor binding.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Antitumor Effects : Research has suggested that the compound may possess antitumor activity, potentially through the induction of apoptosis in cancer cells. This effect could be mediated by the activation of specific signaling pathways involved in cell growth regulation.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in the treatment of diseases where these enzymes are overactive.
Study 1: Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2024) assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value of approximately 25 μM, demonstrating significant inhibitory effects on bacterial growth.
| Bacterial Strain | IC50 (μM) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 30 |
Study 2: Antitumor Activity
In vitro studies reported by researchers at VCU demonstrated that the compound induced apoptosis in HeLa cells with an IC50 value of 15 μM. The study highlighted the activation of caspase pathways as a mechanism for its antitumor effects.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
Research Findings
- Inhibition of Enzymatic Activity : A recent investigation showed that the compound effectively inhibited the secretion of virulence factors in pathogenic bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
- Structural Activity Relationship (SAR) : Studies have emphasized the importance of the Fmoc group in enhancing biological activity, as modifications to this moiety significantly altered potency and selectivity against various targets.
Q & A
Basic: What is the role of the Fmoc group in this compound's application in peptide synthesis?
The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its key advantage is selective removal under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. After deprotection, the free amino group enables sequential coupling of additional residues. The oxetane ring in this compound introduces conformational rigidity, potentially enhancing peptide stability .
Basic: What are the recommended storage conditions for this compound?
Store at 2–8°C in a dry, inert atmosphere (e.g., under argon or nitrogen). Stability is maintained under these conditions, but exposure to moisture or temperatures >25°C may lead to hydrolysis or decomposition. Use airtight containers with desiccants to prevent degradation .
Advanced: How can researchers address the lack of published data on physicochemical properties (e.g., solubility, logP)?
Advanced: What strategies optimize coupling efficiency in automated peptide synthesis?
- Coupling Reagents: HATU/DIEA in DMF (1:2 molar ratio) for sterically hindered residues.
- Double Coupling: Repeat activation steps for residues with low reactivity.
- Pre-activation: Activate the Fmoc-amino acid for 1–2 minutes before resin addition.
Monitor reaction progress via Kaiser test or TLC .
Basic: What safety precautions are essential for handling this compound?
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation (H335 hazard).
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: How does the oxetane ring influence peptide conformational stability?
The oxetane ring restricts torsional flexibility, potentially stabilizing β-turn structures. Compare analogs:
Analyze via circular dichroism (CD) and molecular dynamics simulations .
Basic: What analytical techniques confirm purity and identity?
- Purity: HPLC (C18 column, 0.1% TFA/ACN gradient; ≥95% purity).
- Structure: 1H/13C NMR (confirm Fmoc and oxetane protons) and HRMS (theoretical vs. observed mass).
- Reaction Monitoring: TLC (silica gel, UV visualization) .
Advanced: How to scale synthesis from mg to gram quantities?
Implement PAT (Process Analytical Technology) for real-time monitoring .
Advanced: How to resolve biological activity discrepancies with structural analogs?
Conduct standardized SAR studies:
Assay Conditions: Use identical cell lines (e.g., HEK293) and incubation times.
Purity Control: Ensure ≥98% purity via HPLC for all tested compounds.
Dose-Response Curves: Compare IC50 values under controlled buffer conditions (pH 7.4, 37°C) .
Basic: What are the environmental hazards and waste protocols?
- Hazards: Avoid release into drains; toxic to aquatic organisms (H410).
- Waste Management: Collect in halogen-resistant containers for incineration (≥1200°C). Consult local EPA guidelines for hazardous organic waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
